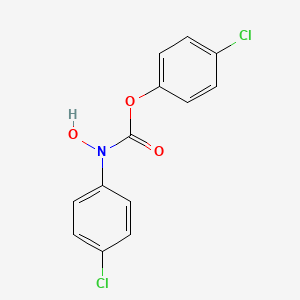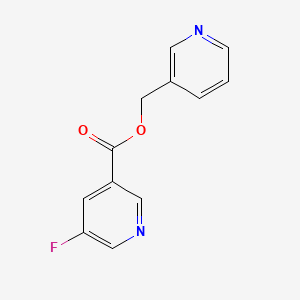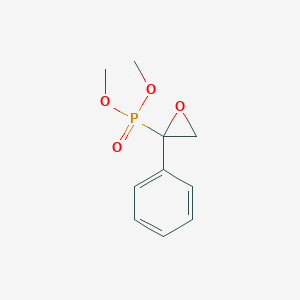
Dimethyl (2-phenyloxiran-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-phenyloxiran-2-yl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-phenyloxirane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2-phenyloxiran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-phenyloxirane under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethyl phosphite, facilitating its nucleophilic attack on the oxirane ring .
Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a halogenated oxirane derivative. This reaction proceeds under mild conditions and can be catalyzed by various metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-phenyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-phenyloxiran-2-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of dimethyl (2-phenyloxiran-2-yl)phosphonate involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-phenyloxiran-2-yl)phosphonate
- Dimethyl (2-methyl-4-oxopent-2-yl)phosphonate
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
13340-63-1 |
|---|---|
Molekularformel |
C10H13O4P |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-2-phenyloxirane |
InChI |
InChI=1S/C10H13O4P/c1-12-15(11,13-2)10(8-14-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
ITFNUFRPJXWVCY-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1(CO1)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
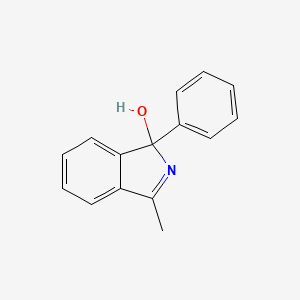

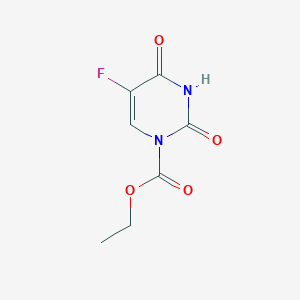

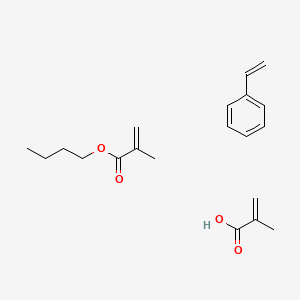
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
